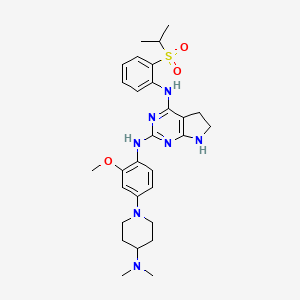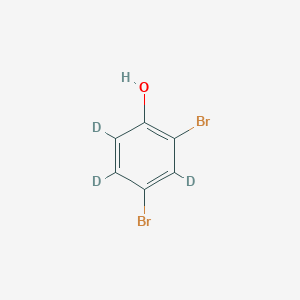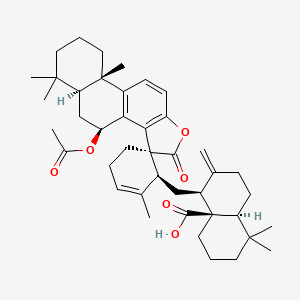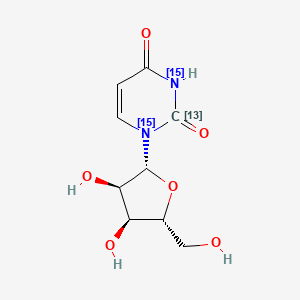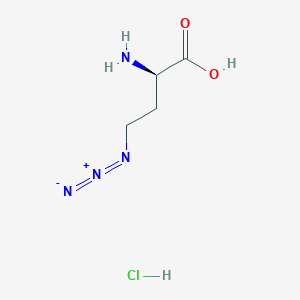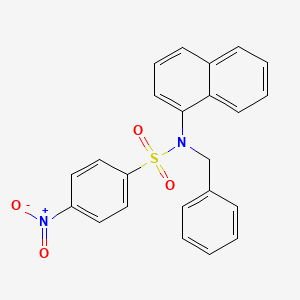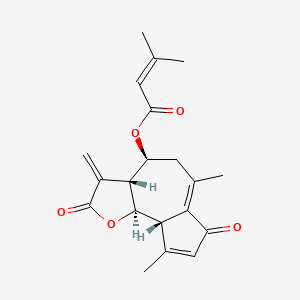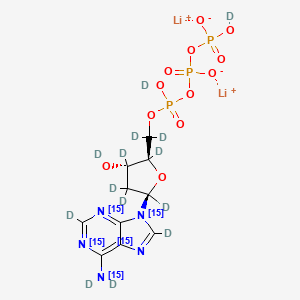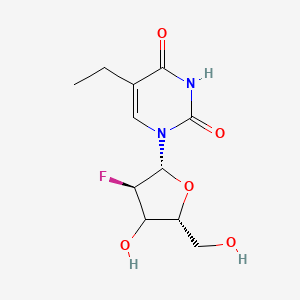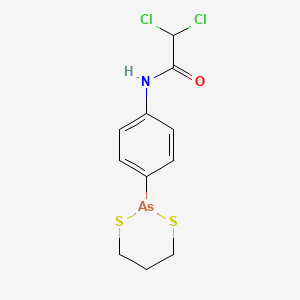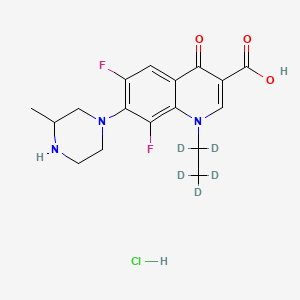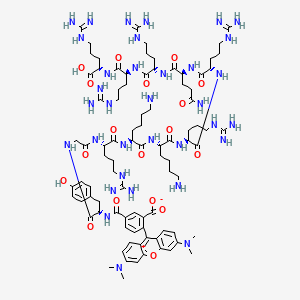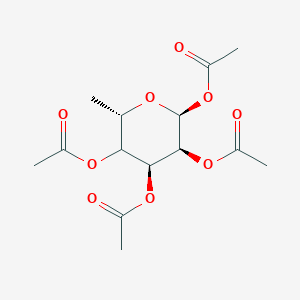
alpha-L-Fucopyranose 1,2,3,4-Tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is often used in biochemical research and organic synthesis due to its unique structural properties. It is characterized by the presence of four acetyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical reactions .
准备方法
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the fucopyranose ring . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in glycosylation studies to understand the role of fucose in biological systems.
Medicine: It is employed in the development of glycoprotein-based therapeutics and diagnostic tools.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in organic synthesis
作用机制
The mechanism of action of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the fucopyranose ring, allowing for selective reactions at specific sites. This selective reactivity is crucial in the synthesis of glycoproteins and other complex carbohydrates .
相似化合物的比较
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be compared with other acetylated sugars such as:
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-alpha-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose
These compounds share similar acetylation patterns but differ in the configuration of the sugar ring and the position of the acetyl groups. The uniqueness of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose lies in its specific configuration and the biological significance of L-fucose .
属性
分子式 |
C14H20O9 |
|---|---|
分子量 |
332.30 g/mol |
IUPAC 名称 |
[(2S,4S,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11?,12-,13-,14-/m0/s1 |
InChI 键 |
QZQMGQQOGJIDKJ-CMBNSBOKSA-N |
手性 SMILES |
C[C@H]1C([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


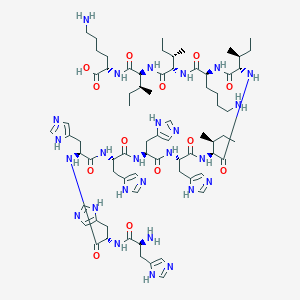
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
